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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

Cat. No.: B3029647

Introduction

Ethyl oct-2-enoate, a valuable unsaturated ester in various research and development
applications, exists as two stereoisomers: (E)-ethyl oct-2-enoate and (Z)-ethyl oct-2-enoate.
These geometric isomers, arising from the restricted rotation around the C2-C3 double bond,
exhibit distinct physicochemical and spectroscopic properties. This technical guide provides an
in-depth overview of the synthesis, characterization, and comparative data of these
stereoisomers, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The stereochemical configuration of the C2-C3 double bond significantly influences the
physical and spectroscopic properties of ethyl oct-2-enoate. The (E)-isomer, being more linear,
generally has a higher boiling point and refractive index compared to the more sterically
hindered (Z)-isomer. A comprehensive comparison of their properties is presented in the tables
below.

Table 1: Physicochemical Properties of Ethyl Oct-2-
enoate Stereoisomers
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Property

(E)-ethyl oct-2-enoate

(Z)-ethyl oct-2-enoate

Molecular Formula

C10H1802[1]

C10H1802[2]

Molecular Weight 170.25 g/mol [3] 170.25 g/mol [2]
CAS Number 7367-82-0[4] 35094-37-4
Boiling Point 94 °C @ 30 mmHg Data not readily available

Refractive Index (n2°/D)

~1.438 - 1.442

Data not readily available

Table 2: *H NMR Spectroscopic Data (CDCIz)

(E)-ethyl oct-2-enoate

(Z)-ethyl oct-2-enoate

Assignment (Predicted) (Predicted)

H2 (vinyl) ~6.9 ppm (dt, J = 15.6, 7.0 Hz) ~6.2 ppm (dt, J = 11.5, 7.5 Hz)
H3 (vinyl) ~5.8 ppm (dt, J=15.6, 1.5 Hz) ~5.7 ppm (dt, J=11.5, 1.6 Hz)
-OCH2CHs ~4.2 ppm (q, J = 7.1 Hz) ~4.1ppm (q,J=7.1 Hz)
-CH3- (allylic) ~2.2 ppm (q, J=7.0 H2) ~2.6 ppm (q, J = 7.5 Hz)
-CHz- chain ~1.3- 1.5 ppm (m) ~1.3- 1.5 ppm (m)

-OCH2CHs ~1.3 ppm (t, J=7.1 Hz) ~1.2 ppm (t, J = 7.1 Hz)

-CHs (terminal)

~0.9 ppm (t, J = 7.0 Hz)

~0.9 ppm (t, J = 7.0 Hz)

Note: Predicted chemical shifts and coupling constants are based on general principles of NMR

spectroscopy for similar a,3-unsaturated esters. The key distinguishing feature is the larger

vicinal coupling constant (J) for the vinyl protons in the (E)-isomer (~16 Hz) compared to the (2)-

isomer (~12 Hz).[1]
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Table 3: **C NMR Spectroscopic Data (CDCIz)

Assignment

(E)-ethyl oct-2-enoate
(Predicted)

(Z)-ethyl oct-2-enoate
(Predicted)

C=0 ~166 ppm ~165 ppm

C3 ~149 ppm ~148 ppm

Cc2 ~121 ppm ~120 ppm
-OCHz- ~60 ppm ~59 ppm

-CH:- (allylic) ~32 ppm ~28 ppm

-CH2- chain ~31, 28, 22 ppm ~31, 27, 22 ppm
-OCH2CHs ~14 ppm ~14 ppm

-CHs (terminal) ~14 ppm ~14 ppm

Note: Predicted chemical shifts are based on established correlations for similar compounds.

Table 4: Key IR and Mass Spectrometry Data

Spectroscopic Method

(E)-ethyl oct-2-enoate

(Z2)-ethyl oct-2-enoate

IR (C=0 stretch)

~1720 cm™

~1715cm™1

IR (C=C stretch)

~1650 cm™t

~1645 cm—1

IR (C-H out-of-plane bend)

~980 cm™1 (trans)

~730 cm™1 (cis)

Mass Spectrum (m/z)

170 (M+), 125, 97, 55

170 (M+), 125, 97, 55
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Note: The most significant difference in the IR spectra is the out-of-plane C-H bending vibration,
which is characteristic of the stereochemistry of the double bond. The mass spectra of the two
isomers are expected to be very similar due to fragmentation patterns being largely independent

of stereoisomerism in this case.

Experimental Protocols

The stereoselective synthesis of ethyl oct-2-enoate isomers can be reliably achieved through
olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for
this purpose, with variations allowing for the selective formation of either the (E) or (Z) isomer.

Synthesis of (E)-ethyl oct-2-enoate via Horner-
Wadsworth-Emmons Reaction

This protocol describes the synthesis of the (E)-isomer, which is typically favored under
standard HWE conditions.

Materials:

» Triethyl phosphonoacetate

e Sodium hydride (60% dispersion in mineral oil)
e Anhydrous Tetrahydrofuran (THF)

e Hexanal

e Saturated aqueous ammonium chloride (NH4Cl)
e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware for inert atmosphere reactions
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Procedure:

o Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq). b. Wash
the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant
the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice
bath. d. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. e.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1
hour to ensure complete formation of the ylide.

o Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Add hexanal (1.0 eq)
dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir
for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of
saturated aqueous NH4Cl. b. Extract the product with diethyl ether or ethyl acetate. c.
Combine the organic layers, wash with brine, and dry over anhydrous MgSOQOa. d. Filter and
concentrate the solution under reduced pressure. e. Purify the crude product by flash column
chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-ethyl
oct-2-enoate.

Triethyl phosEhonoacetate Phosphonate Ylide
NaH in THE Formation

Horner-Wadsworth-Emmons
Reaction

Aqueous Workup .
> (NH4Cl) |—»| Extraction [—¥

Column
Chromatography }—> (E)-ethyl oct-2-enoate

Click to download full resolution via product page

Synthesis of (E)-ethyl oct-2-enoate.

Synthesis of (Z)-ethyl oct-2-enoate via Still-Gennari
Modification of the HWE Reaction
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To favor the formation of the (2)-isomer, the Still-Gennari modification of the HWE reaction is
employed. This method utilizes a phosphonate with electron-withdrawing groups and a specific
base/solvent system.

Materials:

Bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate

e Potassium bis(trimethylsilylyamide (KHMDS)

e 18-Crown-6

e Anhydrous Tetrahydrofuran (THF)

e Hexanal

e Saturated aqueous ammonium chloride (NH4Cl)

e Anhydrous magnesium sulfate (MgSOa)

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

e Preparation of the Still-Gennari Reagent: a. In a flame-dried, three-necked round-bottom
flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl)
(diethoxyphosphoryl)acetate (1.0 eq) and 18-crown-6 (1.1 eq) in anhydrous THF. b. Cool the
solution to -78 °C using a dry ice/acetone bath.

o Olefination Reaction: a. Add KHMDS (1.0 eq, as a solution in THF) dropwise to the cooled
phosphonate solution. Stir for 30 minutes at -78 °C. b. Add hexanal (1.0 eq) dropwise to the
reaction mixture. c. Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

o Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated
aqueous NHa4ClI. b. Allow the mixture to warm to room temperature. c. Extract the product
with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous
MgSOa. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient)
to yield predominantly (Z)-ethyl oct-2-enoate.

Bis(2,2,2-trifluoroethyl)

(diethoxyphosphoryl)acetate Still-Gennari
+ Ylide Formation
KHMDS, 18-Crown-6 in THF Still-Gennari Aqueous Workup
Olefination (NH4CI)

Hexanal

q Column
Extraction |—>| Chromatography (2)-ethyl oct-2-enoate
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Synthesis of (Z2)-ethyl oct-2-enoate.

Conclusion

The (E) and (Z) stereoisomers of ethyl oct-2-enoate possess distinct properties that are a direct
consequence of their geometric differences. The Horner-Wadsworth-Emmons reaction and its
Still-Gennari modification provide reliable and stereoselective synthetic routes to these
compounds. The comprehensive data and detailed protocols presented in this guide are
intended to facilitate further research and application of these important molecules in various
scientific disciplines. The ability to selectively synthesize and characterize each isomer is
crucial for understanding their specific biological activities and for their application in the
development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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